molecular formula C23H25NO5 B3666342 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide

2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide

Cat. No.: B3666342
M. Wt: 395.4 g/mol
InChI Key: PMHXOGFDZPIWPI-UHFFFAOYSA-N
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Description

The compound “2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide” is an organic compound . It is a derivative of chromene, a type of chemical compound with a fused ring system comprising a benzene ring and a pyran ring . This compound is related to a class of compounds known as flavonoids, which are widely distributed in the plant kingdom and have a variety of biological activities .


Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound, “2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid”, has been synthesized via a mild esterification of cellulose with the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This process might provide some insights into the potential synthesis of the compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety (a fused ring system comprising a benzene ring and a pyran ring), which is substituted with various functional groups including an ethyl group, a methyl group, and an isopropoxyphenyl group .


Chemical Reactions Analysis

The compound, being a derivative of chromene, is likely to participate in reactions typical of chromenes. For instance, chromenes have been known to undergo photodimerization, a reaction triggered by light where two chromene moieties react to form a dimer .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to flavonoids. It could also involve the development of new synthesis methods or the investigation of its reactivity in various chemical reactions .

Properties

IUPAC Name

2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxy-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-5-19-15(4)20-11-10-18(12-21(20)29-23(19)26)27-13-22(25)24-16-6-8-17(9-7-16)28-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXOGFDZPIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC(C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-isopropoxyphenyl)acetamide

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